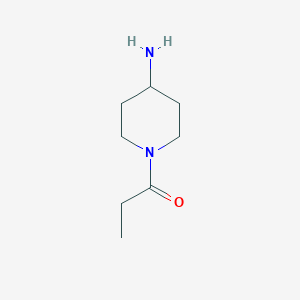

1-(4-Aminopiperidin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARECLULLLYMJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Aminopiperidin 1 Yl Propan 1 One

Retrosynthetic Analysis of 1-(4-Aminopiperidin-1-yl)propan-1-one

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comumi.ac.id For this compound, the most logical disconnection is at the amide bond, as this is a robust and reliable bond-forming reaction.

This primary disconnection (C-N bond of the amide) yields two key synthons: a 4-aminopiperidine (B84694) cation and a propanoyl anion. These correspond to the practical starting materials, 4-aminopiperidine and a propanoic acid derivative, such as propionyl chloride or propanoic anhydride (B1165640).

A further retrosynthetic step can be applied to the 4-aminopiperidine intermediate. A C-N bond disconnection at the 4-position suggests a precursor like 4-piperidone (B1582916). wikipedia.org The amino group can be introduced via reductive amination. This multi-step approach provides a flexible and efficient pathway to the target molecule, utilizing readily available starting materials.

Approaches to the 4-Aminopiperidine Ring System

The 4-aminopiperidine scaffold is a crucial intermediate in the synthesis of the title compound and numerous other biologically active molecules. sigmaaldrich.com Its synthesis can be achieved through various routes, primarily involving the formation of the piperidine (B6355638) ring and the subsequent introduction of the amino group.

A prevalent method for synthesizing 4-substituted piperidines is through the reductive amination of a 4-piperidone precursor. researchgate.net This reaction involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 4-aminopiperidine, N-protected 4-piperidones, such as N-Boc-4-piperidone or N-benzyl-4-piperidone, are commonly used. The choice of protecting group is critical as it influences reactivity and must be easily removable in a later step. The reaction typically employs a source of ammonia (B1221849) or a protected amine equivalent, followed by reduction.

| Precursor | Reagents & Conditions | Product | Notes |

| N-benzyl-4-piperidone | 1. Hydroxylamine (B1172632) hydrochloride -> Oxime; 2. Reduction (e.g., LiAlH4); 3. Boc protection; 4. Debenzylation | 4-Boc-aminopiperidine | This is a multi-step route with potentially hazardous reagents. google.com |

| N-benzyl-4-piperidone | 1. Orthoformate, acid -> Ketal; 2. tert-Butyl carbamate (B1207046) -> Imine; 3. Pd/C, H2 | 4-Boc-aminopiperidine | This method is described as having a short synthetic route and high yield. google.com |

| N-Boc-4-piperidone | Amine (e.g., morpholine), NaBH(OAc)3, AcOH | N-substituted 4-aminopiperidine derivative | Challenges can arise with weakly nucleophilic amines, where iminium formation is slow. reddit.com |

This table presents examples of reductive amination strategies for synthesizing precursors to 4-aminopiperidine.

The formation of the piperidine ring itself can be accomplished through various cyclization strategies. One common industrial method involves the Dieckmann condensation or related intramolecular cyclizations. youtube.com For instance, the twofold alkylation of a primary amine with an acrylate (B77674) ester, followed by an intramolecular Claisen condensation and decarboxylation, can yield a 4-piperidone derivative, which can then be converted to 4-aminopiperidine as described above. youtube.com These methods build the heterocyclic core from acyclic precursors.

Beyond reductive amination, other strategies exist to install the amino group at the C4 position of a pre-formed piperidine ring. One notable method is the Hofmann rearrangement. A synthesis route starting from 4-piperidinecarboxamide has been reported. google.com In this process, the piperidine nitrogen is first protected (e.g., with a Boc group). The resulting N-Boc-4-piperidinecarboxamide is then subjected to a Hofmann rearrangement using reagents like bromine and sodium hydroxide (B78521) to convert the amide into a primary amine, yielding N-Boc-4-aminopiperidine. google.com Subsequent deprotection provides the desired 4-aminopiperidine.

| Starting Material | Key Transformation | Reagents | Intermediate/Product |

| 4-Piperidinecarboxamide | 1. N-protection; 2. Hofmann Rearrangement | 1. Di-tert-butyl dicarbonate, Triethylamine (B128534); 2. Br2, NaOH | 1-Boc-4-aminopiperidine google.com |

| N-benzyl-4-piperidone | Oximation and Reduction | 1. Hydroxylamine hydrochloride; 2. Reducing agent (e.g., Na, Ni, or LiAlH4) | 1-Benzyl-4-aminopiperidine google.com |

This table illustrates different chemical transformations used to introduce the amino group at the 4-position of the piperidine ring.

Introduction of the Propanone Moiety onto the Piperidine Nitrogen

The final step in the synthesis of this compound is the N-acylation of the 4-aminopiperidine intermediate. This reaction selectively targets the more nucleophilic secondary amine of the piperidine ring over the primary amino group at the C4 position, especially if the C4-amino group is protected.

The most direct method for introducing the propanoyl group is through acylation using a reactive derivative of propanoic acid. Propionyl chloride is a common and effective acylating agent for this transformation. regulations.gov The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.netprepchem.com The reaction solvent is usually an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov

If starting with 4-aminopiperidine, the acylation will preferentially occur at the piperidine nitrogen. If a protected intermediate like N-Boc-4-aminopiperidine is used, the acylation would occur after the removal of the protecting group. Alternatively, one could acylate N-Boc-4-aminopiperidine at the C4-amino group, but the target molecule requires acylation at the piperidine nitrogen. Therefore, the logical sequence is the formation of the 4-aminopiperidine ring, followed by N-acylation.

| Amine Substrate | Acylating Agent | Base/Conditions | Product |

| 4-Aminopiperidine | Propionyl Chloride | Triethylamine, CHCl3 | This compound prepchem.com |

| 4-Anilino-N-phenethylpiperidine | Propionyl Chloride | Halogenated hydrocarbon solvent | Fentanyl (an analogous N-acylation) google.com |

This table shows typical conditions for the N-acylation of piperidine derivatives.

N-Alkylation and N-Acylation Coupling Strategies

The synthesis of this compound is primarily achieved through an N-acylation reaction, which involves the formation of an amide bond between the piperidine nitrogen and a propanoyl group. This transformation is a common and well-established method in organic synthesis.

A standard and direct approach involves the reaction of a 4-aminopiperidine derivative with an activated form of propionic acid, such as propionyl chloride or propionic anhydride. In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. To facilitate the reaction and neutralize the acidic byproduct (e.g., HCl when using propionyl chloride), a non-nucleophilic base is typically employed. semanticscholar.org Common bases for this purpose include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). semanticscholar.org The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (DCM), chloroform (B151607) (CHCl₃), or tetrahydrofuran (THF), often at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.

A critical consideration in this synthesis is the presence of two nucleophilic nitrogen atoms in the starting material: the secondary amine within the piperidine ring and the primary amino group at the C4 position. To achieve selective acylation at the piperidine nitrogen, the primary amino group is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This protecting group can be removed in a subsequent step to yield the final product.

While the primary route to the target compound is N-acylation, N-alkylation strategies are fundamental in the synthesis of the piperidine core itself or its precursors. echemi.com For instance, the piperidine nitrogen can be functionalized with various alkyl groups through reactions with alkyl halides or via reductive amination. echemi.com However, for the specific synthesis of this compound, N-acylation is the key bond-forming step for the propanoyl moiety.

Table 1: Representative Conditions for N-Acylation of Piperidines

| Acylating Agent | Base | Solvent | Temperature | Typical Yield |

| Propionyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to rt | High |

| Propionic Anhydride | Pyridine (B92270) | Tetrahydrofuran (THF) | rt to 50 °C | Good to High |

| Propionic Acid | HATU/DIPEA | Dimethylformamide (DMF) | rt | High |

| Propionic Acid | EDCI/DMAP | Dichloromethane (DCM) | rt | Good |

This table presents generalized conditions for N-acylation reactions and may require optimization for the specific substrate.

Stereoselective Synthesis of this compound

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis are crucial for the preparation of chiral derivatives of this compound, where substituents on the piperidine ring create one or more stereocenters. Such chiral piperidine scaffolds are of significant interest in medicinal chemistry. nih.govacs.org Methodologies for controlling both the absolute stereochemistry (enantioselectivity) and relative stereochemistry (diastereoselectivity) are paramount.

The enantioselective synthesis of chiral piperidine derivatives can be achieved using several established strategies, including the use of chiral auxiliaries and asymmetric catalysis. electronicsandbooks.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org Auxiliaries derived from natural products like amino acids, terpenes, or carbohydrates are common. nih.gov For example, Evans' oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation or aldol (B89426) reactions in a synthetic sequence leading to a chiral piperidine precursor. wikipedia.orgsigmaaldrich.com Similarly, chiral sulfinamides (like Ellman's auxiliary) can be used to synthesize chiral amines, which can then be elaborated into the piperidine ring.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. acs.org Asymmetric hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors using chiral transition metal catalysts (e.g., based on rhodium or iridium) is a powerful method for producing enantiomerically enriched piperidines. rsc.org More recently, organocatalysis has emerged as a major tool for the asymmetric synthesis of heterocycles. researchgate.net Chiral amines or phosphoric acids can catalyze reactions such as Michael additions, Mannich reactions, or cycloadditions to build the piperidine skeleton with high enantioselectivity. acs.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govacs.orgsnnu.edu.cn

Many bioactive piperidine derivatives contain multiple stereocenters, making the control of their relative stereochemistry (diastereoselectivity) essential. ajchem-a.com Several strategies have been developed to synthesize polysubstituted piperidines with high diastereoselectivity. nih.govnih.gov

One common approach is the hydrogenation of substituted pyridine precursors. nih.gov The choice of catalyst (e.g., heterogeneous catalysts like PtO₂ or homogeneous catalysts) and reaction conditions can influence the facial selectivity of the hydrogenation, leading to predominantly cis or trans products depending on the substitution pattern. rsc.org

Subsequent epimerization can be used to convert an initially formed diastereomer into a more thermodynamically stable one. rsc.org For instance, a base-mediated epimerization can invert a stereocenter adjacent to a carbonyl group. rsc.org Cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, are also powerful tools for constructing the piperidine ring with defined stereochemistry. nih.gov The stereochemical outcome is often governed by the geometry of the starting materials and orbital interactions. Furthermore, substrate-directed reactions, where an existing functional group on a precursor directs an incoming reagent to a specific face of the molecule, are widely used. For example, a hydroxyl group can direct an epoxidation reaction to the syn face of a double bond in a tetrahydropyridine intermediate. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing an efficient, scalable, and cost-effective synthesis for this compound. The primary goal is to maximize the reaction yield and product purity while minimizing reaction time, cost, and waste generation. numberanalytics.com Key parameters that are typically screened include the choice of reagents, solvent, base, temperature, and reaction time. numberanalytics.comchemrxiv.org

For the N-acylation of a protected 4-aminopiperidine, several factors can be systematically varied:

Acylating Agent: Propionyl chloride is generally more reactive than propionic anhydride but generates HCl, requiring a stoichiometric amount of base. orientjchem.org Propionic acid can also be used in conjunction with a peptide coupling reagent (e.g., HATU, HBTU, EDCI), which can be milder but more expensive. researchgate.net The choice involves a trade-off between reactivity, cost, and the functional group tolerance of the substrate.

Base: The choice and stoichiometry of the base are crucial. semanticscholar.org An insufficient amount of base can lead to incomplete reaction, while a large excess or a very strong base might cause side reactions. Tertiary amines like TEA and DIPEA are common choices. Organic bases like pyridine or DMAP can also serve as catalysts. nih.gov

Solvent: The solvent can significantly influence reaction rates and outcomes. numberanalytics.com Aprotic solvents like DCM, THF, acetonitrile (B52724) (MeCN), and DMF are typically used for acylation reactions. The ideal solvent should fully dissolve the reactants but not react with them.

Temperature and Time: Acylations with reactive acyl chlorides are often started at low temperatures (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion. nih.gov The reaction progress is monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, avoiding prolonged reaction times that could lead to byproduct formation. researchgate.net

The results of such an optimization study can be compiled into a data table to identify the ideal conditions.

Table 2: Hypothetical Optimization of N-Acylation of N-Boc-4-aminopiperidine

| Entry | Acylating Agent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Propionyl Chloride (1.1) | TEA (1.2) | DCM | 0 → rt | 2 | 95 |

| 2 | Propionyl Chloride (1.1) | Pyridine (1.2) | DCM | rt | 4 | 88 |

| 3 | Propionic Anhydride (1.2) | TEA (1.2) | THF | rt | 6 | 90 |

| 4 | Propionic Anhydride (1.2) | None | THF | 60 | 12 | 45 |

| 5 | Propionic Acid (1.2) | HATU (1.2) / DIPEA (2.0) | DMF | rt | 3 | >98 |

| 6 | Propionyl Chloride (1.1) | TEA (1.2) | MeCN | 0 → rt | 2 | 92 |

Data are hypothetical and for illustrative purposes only, demonstrating a typical optimization workflow.

Spectroscopic and Structural Characterization of 1 4 Aminopiperidin 1 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Analysis of 1-(4-Aminopiperidin-1-yl)propan-1-one

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a ¹H NMR spectrum of this compound, specific signals would be expected to correspond to the protons of the ethyl group and the piperidine (B6355638) ring. The ethyl group's methylene (B1212753) protons (-CH2-) would likely appear as a quartet, coupled to the adjacent methyl protons, while the methyl protons (-CH3) would present as a triplet. The protons on the piperidine ring would show more complex splitting patterns due to their various chemical and magnetic environments, including signals for the axial and equatorial protons on the carbons adjacent to the nitrogen, as well as the proton on the carbon bearing the amino group. The protons of the primary amine (-NH2) might appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: The following data is a theoretical prediction, as specific experimental data was not available in the searched sources.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH3 (propanoyl) | ~1.1 | Triplet |

| CH2 (propanoyl) | ~2.4 | Quartet |

| Piperidine H (axial, adjacent to N) | ~2.8 - 3.2 | Multiplet |

| Piperidine H (equatorial, adjacent to N) | ~3.9 - 4.5 | Multiplet |

| Piperidine H (other) | ~1.2 - 1.9 | Multiplet |

| CH (on C-NH2) | ~2.6 - 2.8 | Multiplet |

Carbon-13 (¹³C) NMR Analysis of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon atom. bhu.ac.in The carbonyl carbon (C=O) of the propanoyl group would appear significantly downfield, typically in the 170-180 ppm range. bhu.ac.inchemguide.co.uk The carbons of the piperidine ring and the ethyl group would resonate at higher fields. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: The following data is a theoretical prediction, as specific experimental data was not available in the searched sources.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | ~173 |

| CH3 (propanoyl) | ~9 |

| CH2 (propanoyl) | ~28 |

| C-NH2 (piperidine) | ~50 |

| C (piperidine, adjacent to N) | ~42 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl group and the piperidine ring structure. sdsu.edu For instance, a cross-peak between the methylene and methyl signals of the propanoyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This technique would definitively assign each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show a correlation from the methylene protons of the propanoyl group to the carbonyl carbon. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. A strong, sharp peak around 1640 cm⁻¹ would indicate the C=O (amide) stretching vibration. The N-H stretching of the primary amine would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹, while the N-H bending vibration would be observed around 1600 cm⁻¹. C-H stretching vibrations from the alkyl portions of the molecule would be present just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| Amide (C=O) | Stretch | ~1640 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₈H₁₆N₂O, corresponding to a molecular weight of approximately 156.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156. The fragmentation pattern would likely involve cleavage of the propanoyl group and fragmentation of the piperidine ring, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this method would provide definitive information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation). mdpi.com It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, in the crystal lattice. mdpi.com As of now, publicly available crystallographic data for this specific compound has not been reported.

Advanced Spectroscopic Techniques for Conformational Analysis

The conformational flexibility of the piperidine ring in this compound is a critical determinant of its three-dimensional structure and potential biological interactions. While basic spectroscopic methods provide foundational structural information, advanced techniques are necessary to elucidate the nuanced conformational preferences, including the orientation of the propanoyl group and the aminophenyl substituent.

The piperidine ring typically adopts a chair conformation to minimize steric strain. niscpr.res.in For this compound, this leads to two primary chair conformers that can interconvert via ring flipping. The substituents on the ring can occupy either axial or equatorial positions, and their relative energies dictate the conformational equilibrium. Advanced spectroscopic methods, often coupled with computational modeling, are essential for characterizing these dynamic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space interactions between protons, which is crucial for determining the relative orientation of substituents. For instance, a NOESY spectrum could reveal correlations between the protons of the propanoyl group and the axial or equatorial protons on the piperidine ring, thereby establishing its preferred orientation.

In addition to experimental techniques, computational chemistry plays a significant role in conformational analysis. researchgate.net Density Functional Theory (DFT) methods can be used to calculate the energies of different conformers, providing a theoretical basis for understanding the experimental data. researchgate.net By comparing computed and experimental NMR chemical shifts, a reliable model of the compound's geometry can be established. researchgate.net

A comprehensive conformational study would likely involve a combination of these advanced techniques. The following table outlines hypothetical data that could be obtained from such an analysis to distinguish between possible conformers of this compound.

Table 1: Hypothetical Spectroscopic Data for Conformational Analysis

| Technique | Parameter | Expected Observation for Equatorial Propanoyl Group | Expected Observation for Axial Propanoyl Group |

|---|---|---|---|

| ¹H NMR | Coupling Constants (J-values) | Large J-values for diaxial couplings of ring protons. | Altered J-values due to ring puckering. |

| NOESY | NOE Correlations | Correlations between propanoyl protons and axial ring protons. | Correlations between propanoyl protons and equatorial ring protons. |

| Computational Modeling (DFT) | Relative Energy | Lower calculated energy, indicating greater stability. | Higher calculated energy, indicating less stability. |

Furthermore, X-ray crystallography provides the most definitive conformational information in the solid state. mdpi.com While the solution-state conformation may differ, a crystal structure would reveal precise bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline lattice. This data serves as an invaluable benchmark for validating computational models and interpreting solution-phase spectroscopic data.

The integration of these advanced spectroscopic and computational methods provides a detailed picture of the conformational landscape of this compound. Understanding these structural subtleties is a fundamental aspect of its chemical characterization.

Computational and Theoretical Investigations of 1 4 Aminopiperidin 1 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons in a molecule, offering deep insights into its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the optimized molecular geometry, charge distribution, and various reactivity descriptors. nih.govresearchgate.net

For derivatives containing the 4-aminopiperidine (B84694) scaffold, DFT calculations are routinely performed to understand their chemical behavior. researchgate.netdergipark.org.tr Such studies reveal how the distribution of electrons influences the molecule's stability and its propensity to interact with other chemical species. For instance, analysis of related compounds shows that electronegative atoms like oxygen and nitrogen, as well as π-systems, are often the primary sites for electrophilic attacks due to their higher electron density. nih.govresearchgate.net Global reactivity descriptors derived from DFT, such as hardness (η), softness (S), and electronegativity (χ), provide quantitative measures of a molecule's chemical reactivity and stability. researchgate.netnih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential (ESP) Mapping

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.govrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. nih.gov

In computational studies of complex 4-aminopiperidine derivatives, FMO analysis has been used to compare the reactivity of different analogues. researchgate.netdergipark.org.tr For example, a study on a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives calculated the HOMO-LUMO energy gaps to correlate with their observed biological activity. researchgate.net The compound with the lower energy gap was found to be more reactive. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Related 4-Aminopiperidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 9a | - | - | -4.282 |

| Derivative 9i | - | - | -4.067 |

Data derived from a study on 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, where 9a and 9i represent the least and most potent compounds, respectively. researchgate.net

Molecular Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net The ESP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net In studies of 4-aminopiperidine derivatives, ESP maps show that electronegative groups, such as carbonyl oxygen atoms, are located in the negative potential (red) areas, highlighting them as key sites for intermolecular interactions like hydrogen bonding. researchgate.netdergipark.org.tr

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in 1-(4-aminopiperidin-1-yl)propan-1-one is not planar and can adopt several conformations, primarily the low-energy "chair" form and higher-energy "twist-boat" forms. mdpi.com The specific conformation adopted is crucial as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets.

Computational methods are used to perform a conformational analysis, mapping the potential energy landscape to identify the most stable conformers and the energy barriers between them. For N-acylpiperidines, the substitution on the nitrogen atom can introduce steric strain that influences the ring's conformational preference. Studies have shown that while the chair conformation is generally favored, the thermodynamically less favorable twist-boat conformation can be significantly populated and even stabilized by interactions within a protein binding site. mdpi.com Furthermore, the nature and orientation (axial vs. equatorial) of substituents at the 4-position of the piperidine ring are governed by electrostatic and steric interactions, which can be accurately modeled using molecular mechanics force fields. frontiersin.org For N-methyl piperidine, a related compound, ultrafast spectroscopy combined with theoretical calculations has been used to explore the energetics and kinetics of isomerization between different conformers. anu.edu.au

Molecular Modeling and Docking Studies

Molecular modeling techniques, including docking and molecular dynamics, are indispensable for predicting and analyzing how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.

Ligand-Macromolecule Interaction Predictions for Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netdergipark.org.tr This method is instrumental in structure-based drug design for identifying potential drug candidates.

While docking studies for this compound itself are not prominent in the literature, extensive research has been conducted on related compounds featuring the 4-aminopiperidine core. For instance, a series of novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as inhibitors of the dipeptidyl peptidase-4 (DPP4) enzyme, a target for type 2 diabetes. researchgate.netdergipark.org.tr Docking simulations for these compounds revealed key binding interactions within the DPP4 active site. The analyses showed that the 4-aminopiperidine moiety played a crucial role, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby anchoring the ligand in the binding pocket. researchgate.netdergipark.org.tr

Table 2: Molecular Docking Results of Related 4-Aminopiperidine Derivatives against DPP4 Enzyme

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 9a | -7.6 | Not specified |

| Derivative 9c | -9.8 | Not specified |

| Derivative 9i | -10.7 | Not specified |

| Derivative 9l | -9.1 | Not specified |

Docking scores from a study on 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives. A more negative score indicates a more favorable binding interaction. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand Stability and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to assess the reliability of docking poses and the persistence of key intermolecular interactions. researchgate.net

MD simulations have been used to validate the docking results for related 4-aminopiperidine derivatives. researchgate.netdergipark.org.tr In the study of DPP4 inhibitors, MD simulations were performed on the most promising ligand-protein complex. The results confirmed that the ligand remained stably bound within the active site of the DPP4 enzyme throughout the simulation period, validating the binding mode predicted by the docking study. researchgate.netdergipark.org.tr Such simulations are crucial for confirming that the predicted interactions are maintained in a dynamic, solvated environment, thus increasing confidence in the proposed binding mechanism.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Piperidine and Propanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netresearchgate.net These models are instrumental in drug discovery for predicting the efficacy and characteristics of new molecules, thereby streamlining the development process. researchgate.netresearchgate.net For derivatives of piperidine and propanone, such as this compound, QSAR and QSPR studies help in understanding how structural modifications influence their biological functions and properties.

Molecular Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net A wide array of descriptors can be calculated, categorized by their dimensionality (1D, 2D, 3D, and 4D) and the type of information they represent (e.g., constitutional, topological, geometric, electrostatic, quantum-chemical). ucsb.edu

For piperidine and propanone derivatives, relevant descriptors often include:

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule. Examples include connectivity indices and shape indices. Studies on piperidine derivatives have successfully used 2D topological descriptors to build predictive models. nih.gov

Physicochemical Descriptors: Properties like molar refractivity (AMR), logarithm of the partition coefficient (logP), and topological polar surface area (TPSA) are crucial. XLogP, a computed value of logP, has been identified as a significant descriptor in some QSPR models. researchgate.netucsb.edu

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These descriptors are important for understanding molecular reactivity. alliedacademies.org

Structural Descriptors: These include counts of specific functional groups, rings, and rotatable bonds, which are fundamental in defining the molecule's shape and flexibility. researchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques like genetic function approximation are employed to select a subset of descriptors that have the most significant correlation with the activity or property being studied. nih.gov

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Category | Specific Descriptor Example | Information Encoded | Relevance |

|---|---|---|---|

| Topological | Wiener Index | Describes molecular branching and compactness. | Correlates with steric interactions and overall molecular shape. |

| Physicochemical | XLogP | Lipophilicity and membrane permeability. | Crucial for predicting absorption and distribution properties. researchgate.net |

| Physicochemical | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity. | Predicts cell permeability and oral bioavailability. |

| Electronic | HOMO Energy | Electron-donating ability. | Relates to the molecule's reactivity and interaction with electrophiles. ucsb.edu |

| Electronic | LUMO Energy | Electron-accepting ability. | Relates to the molecule's reactivity and interaction with nucleophiles. ucsb.edu |

| Structural | Number of Rotatable Bonds | Molecular flexibility. | Influences binding affinity to target proteins. |

| Structural | Hydrogen Bond Donors/Acceptors | Potential for forming hydrogen bonds. | Key for specific interactions with biological targets. ucsb.edu |

Predictive Model Development and Validation

Once descriptors are selected, a mathematical model is developed to establish the quantitative relationship. Various statistical and machine learning methods are used for this purpose.

Multiple Linear Regression (MLR): This is a common and straightforward method for building linear models. kfupm.edu.sa It has been used to create predictive QSAR models for piperidine derivatives with determination coefficients (r²) greater than 0.85 for training sets. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning algorithms that can model complex, non-linear relationships between descriptors and activity. kfupm.edu.sa

Support Vector Machines (SVM): SVM is another powerful machine learning technique used for both classification and regression tasks in QSAR studies. nih.gov

Other Methods: Techniques such as projection pursuit regression (PPR) and k-nearest neighbors (k-NN) have also been applied to model the activity of piperidine derivatives. nih.gov

The predictive power and robustness of a developed QSAR/QSPR model must be rigorously validated. nih.gov Validation is performed using both internal and external methods.

Internal Validation: This involves assessing the model's performance on the data used to build it. A common technique is cross-validation (e.g., leave-one-out or k-fold cross-validation), which provides a measure of the model's stability and predictive ability (Q²). nih.gov

External Validation: The model's ability to predict the activity of new, untested compounds is evaluated using an external test set of molecules that were not used during model development. nih.gov The predictive capability is often assessed by the squared correlation coefficient (R²) between the predicted and experimental values for the test set. nih.gov For a model to be considered predictive, high values for both Q² and external R² are required. nih.govnih.gov

Table 2: Validation Metrics for QSAR/QSPR Models This table is interactive. You can sort and filter the data.

| Metric | Description | Purpose | Acceptable Value |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | Assesses the goodness-of-fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | An internal validation metric that assesses the predictive power of the model. | Indicates the model's robustness and stability. | > 0.5 |

| R²_pred (External R²) | Measures the predictive performance on an external test set. | Assesses the model's ability to generalize to new data. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Indicates the absolute error of the predictions. | As low as possible. |

In Silico Prediction of Interaction Mechanisms with Specific Biological Targets

In silico methods, particularly molecular docking, are essential for predicting how a ligand like this compound might bind to a specific biological target. nih.gov This approach provides insights into the binding conformation, affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex. researchgate.netscispace.com

The process typically begins with identifying a potential biological target. For piperidine-containing compounds, targets such as kinases, proteases, and receptors are often investigated. alliedacademies.orgresearchgate.net For instance, computational studies have explored piperidine derivatives as potential inhibitors of the HDM2 protein, which is a key negative regulator of the p53 tumor suppressor. researchgate.net

Once a target is selected, its three-dimensional structure, often obtained from a repository like the Protein Data Bank (PDB), is prepared for docking. nih.gov This preparation involves adding hydrogen atoms, assigning correct bond orders, and defining the binding site or pocket. f1000research.com The ligand, this compound, is also prepared by generating its 3D conformation and optimizing its geometry. scispace.com

Molecular docking simulations then place the ligand into the target's active site in various possible orientations and conformations. plos.org Scoring functions are used to estimate the binding energy for each pose, and the pose with the most favorable score is considered the most likely binding mode. nih.gov Analysis of this predicted binding mode reveals specific interactions, such as:

Hydrogen Bonds: The amino group and the carbonyl oxygen of this compound are potential hydrogen bond donors and acceptors, respectively, which can form crucial interactions with amino acid residues in the target's active site.

Hydrophobic Interactions: The piperidine ring and the propyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The charged or polar groups on the compound can form electrostatic interactions with charged residues in the binding pocket.

For example, in a study of piperidine derivatives designed as HDM2 inhibitors, molecular docking revealed key interactions with residues such as Leu54, Gly58, Val93, and His96 within the HDM2 binding pocket. researchgate.net Similarly, docking studies on other piperidine-containing molecules have identified critical interactions with residues in the active sites of targets like the Cancer Osaka Thyroid (COT) kinase. alliedacademies.org These computational predictions provide a structural hypothesis for the molecule's mechanism of action and guide further experimental validation and lead optimization efforts. nih.govresearchgate.net

Mechanistic Studies of Reactions Involving 1 4 Aminopiperidin 1 Yl Propan 1 One

Elucidation of Reaction Pathways for its Synthesis and Derivatization

The synthesis of 1-(4-aminopiperidin-1-yl)propan-1-one typically involves a two-step sequence: the formation of the 4-aminopiperidine (B84694) core, followed by the N-acylation of the piperidine (B6355638) nitrogen.

Synthesis Pathway:

A common route to the 4-aminopiperidine scaffold begins with a protected piperidone derivative, such as N-benzyl-4-piperidone. The synthesis proceeds through the formation of an oxime by reaction with hydroxylamine (B1172632) hydrochloride, followed by reduction of the oxime to the corresponding amine. Subsequent protection of the primary amine (e.g., as a Boc-carbamate) and debenzylation of the piperidine nitrogen yields the versatile intermediate, 4-(Boc-amino)piperidine. The final step is the N-acylation of this intermediate with propanoyl chloride or propanoic anhydride (B1165640), followed by the deprotection of the 4-amino group.

The key N-acylation step is a nucleophilic acyl substitution reaction. derpharmachemica.com The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., propanoyl chloride). researchgate.net This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.it The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide product and eliminates a leaving group (e.g., chloride ion). derpharmachemica.com

Derivatization Pathways:

Derivatization of this compound can occur at the primary amino group at the 4-position. This amino group can undergo a variety of reactions, including:

N-Alkylation and Reductive Amination: The primary amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Acylation and Sulfonylation: Further acylation with different acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, can introduce a range of functional groups. nih.gov

Formation of Schiff Bases: Reaction with aldehydes or ketones can form imines (Schiff bases), which can be further reduced or used in other transformations.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this chemical scaffold. nih.gov

Kinetic Studies of Key Transformation Steps

While specific kinetic data for the synthesis of this compound are not extensively reported in the literature, the kinetics of the key transformation steps, such as N-acylation, can be inferred from studies on analogous systems.

The N-acylation of amines with acyl chlorides is generally a rapid, often exothermic, reaction. The rate of reaction is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the acylating agent, the solvent, and the temperature.

Kinetic studies on the oxidation of N-aminopiperidine with chloramine (B81541) have shown a two-step process, with the first step being the formation of a diazene (B1210634) intermediate. scispace.com While this is a different reaction, it highlights the complexity of reactions involving piperidine derivatives and the importance of kinetic modeling to understand reaction pathways and optimize conditions. researchgate.net

In the context of catalyzed N-acylation reactions, kinetic studies have been instrumental in elucidating reaction mechanisms. For instance, in azole-catalyzed aminolysis, kinetic profiles can reveal the intermediacy of N-acylated azoles and rationalize the effects of solvent and auxiliary bases. nih.gov Such studies provide a framework for understanding and optimizing the catalytic synthesis of amides like this compound.

A hypothetical kinetic study for the N-acylation of 4-aminopiperidine with propanoyl chloride could be designed as follows:

| Parameter Varied | Expected Effect on Reaction Rate | Rationale |

| Concentration of 4-aminopiperidine | Increase | Higher concentration of nucleophile leads to more frequent collisions with the electrophile. |

| Concentration of propanoyl chloride | Increase | Higher concentration of electrophile increases the probability of successful reaction events. |

| Temperature | Increase | Provides more kinetic energy to reactant molecules, increasing the frequency and energy of collisions. |

| Solvent Polarity | Varies | The effect depends on the stabilization of the transition state relative to the reactants. Aprotic solvents are commonly used. fishersci.it |

Investigation of Catalytic Mechanisms in Relevant Syntheses

Catalysis plays a significant role in the efficient synthesis of amides. In the N-acylation step for the synthesis of this compound, both acid and base catalysis can be employed.

Base Catalysis: As previously mentioned, a tertiary amine base like triethylamine is commonly used. The base serves to neutralize the HCl produced, preventing the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

Acid Catalysis: While less common for reactions with highly reactive acyl chlorides, acid catalysis is relevant when using less reactive acylating agents like esters. For example, acetic acid has been shown to catalyze the N-acylation of amines using esters as the acyl source. rsc.orgresearchgate.net The proposed mechanism involves the protonation of the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.

Lewis Acid Catalysis: Lewis acids such as iodine have also been shown to promote the N-acylation of amines with acyl chlorides under mild, solvent-free conditions. tandfonline.com The iodine likely activates the acyl chloride, enhancing its electrophilicity.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Enzymes like lipases can be used for the kinetic resolution of primary amines via enantioselective N-acylation. organic-chemistry.org

The following table summarizes different catalytic approaches for N-acylation:

| Catalyst Type | Example | Proposed Role |

| Brønsted Base | Triethylamine | Neutralizes HCl byproduct, preventing amine protonation. |

| Brønsted Acid | Acetic Acid | Protonates the carbonyl oxygen of the acylating agent, increasing its electrophilicity. rsc.org |

| Lewis Acid | Iodine | Coordinates to the carbonyl oxygen or leaving group, activating the acylating agent. tandfonline.comresearchgate.net |

| Enzyme | Lipase | Provides a chiral active site for enantioselective acylation. organic-chemistry.org |

Stereochemical Control and Reaction Mechanism in Piperidine Synthesis

The 4-aminopiperidine core of the target molecule is achiral. However, the introduction of substituents on the piperidine ring can create stereocenters, making stereochemical control a critical aspect of the synthesis.

Stereoselective synthesis of substituted piperidines can be achieved through various strategies, often involving asymmetric Mannich reactions. researchgate.net These methods can be categorized into:

Chiral Pool-Based Synthesis: Utilizing readily available chiral starting materials to induce asymmetry.

Chiral Auxiliary-Based Synthesis: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, which is later removed.

Asymmetric Catalysis: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. researchgate.net

For example, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ols with excellent diastereoselectivity. nih.gov This approach offers a modular and flexible route to enantiomerically enriched piperidine derivatives.

Another strategy involves the stereoselective reduction of a cyclic imine or enamine intermediate. The choice of reducing agent and the steric environment around the reducible bond can influence the direction of hydride attack, leading to a specific stereoisomer.

Photochemical and Electrochemical Reaction Mechanisms Applied to Derivatives

While the parent compound this compound is not inherently photo- or electroactive, its derivatives can be designed to undergo such reactions.

Electrochemical Reactions:

Electrochemical methods offer a powerful tool for the synthesis and functionalization of piperidine derivatives. For instance, the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor provides an efficient route to piperidines. beilstein-journals.org The mechanism involves the initial reduction of the imine at the cathode to form a stable radical anion, which then undergoes nucleophilic attack and further reduction to yield the cyclized product. beilstein-journals.org

Anodic oxidation can also be employed for the functionalization of piperidines. For example, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell generates a methoxylated intermediate that can serve as a precursor to an N-formyliminium ion, allowing for the introduction of C-nucleophiles at the 2-position of the piperidine ring. nih.gov

Photochemical Reactions:

The photochemical reactivity of piperidine derivatives often depends on the nature of the chromophores attached to the piperidine ring. N-acyl derivatives of amines can undergo photochemical reactions. For example, N-acyl-2-nitrodiphenylamines can be converted to phenazine (B1670421) N-oxides upon UV irradiation. rsc.org

Studies on 1-(phenylglyoxylyl)piperidine have shown that it can undergo photochemical cyclization reactions in the solid state. bris.ac.uk The reaction is initiated by a γ-hydrogen abstraction by an oxygen atom of the oxoamide (B1213200) moiety. The course of the reaction (formation of a four- or five-membered ring) can be controlled by the conformation of the molecule, which can be influenced by the crystalline environment. bris.ac.uk This suggests that derivatives of this compound containing suitable chromophores could be designed to undergo specific photochemical transformations.

Advanced Research Applications Non Clinical Focus

Development as Molecular Probes for Chemical Biology

Molecular probes are essential small molecules used to study and manipulate biological systems. researchgate.net The structure of 1-(4-aminopiperidin-1-yl)propan-1-one is well-suited for development into chemical probes. The primary amino group on the piperidine (B6355638) ring provides a convenient attachment point for various tags without significantly altering the core scaffold that may be responsible for biological activity. sigmaaldrich.com

Functionalities that can be incorporated include:

Reporter Tags: Fluorescent dyes or biotin (B1667282) can be conjugated to the amino group, enabling the visualization and tracking of the molecule's interactions within cells or tissues.

Reactive Groups: Photo-affinity labels or other cross-linking agents can be attached to covalently bind the probe to its biological target upon activation, facilitating target identification. mdpi.com

Linkers: Different types of chemical linkers (e.g., cleavable, PEGylated) can be used to connect the core molecule to a tag, optimizing solubility and spatial orientation for target engagement. sigmaaldrich.com

By transforming this compound into such probes, researchers can gain insights into biological pathways, protein activity, and cellular signaling networks. sigmaaldrich.com

Utility as Chemical Biology Tools for Target Identification Studies

Identifying the specific protein targets of bioactive small molecules is a critical step in both drug discovery and fundamental biology. nih.govresearchgate.net Chemical biology tools derived from this compound can be instrumental in these "deorphanization" studies. The process often begins with a phenotypic screen where the compound elicits a specific biological response. researchgate.net Subsequently, a probe version of the compound is used to pinpoint the molecular target responsible for that response. nih.govresearchgate.net

Methods for target identification using such probes include:

Affinity-Based Protein Profiling (ABPP): This technique uses probes with reactive groups to covalently label target enzymes, followed by proteomic analysis to identify the labeled proteins. mdpi.com

Affinity Chromatography: A probe is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These captured proteins are then identified using mass spectrometry. researchgate.net

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with affinity-based methods to distinguish true binding partners from non-specific interactions, thereby increasing the accuracy of target identification. researchgate.net

These approaches allow for a comprehensive understanding of a compound's mechanism of action, including both on-target and potential off-target effects. researchgate.net

Applications in Materials Science as Building Blocks for Functional Polymers or Nanostructures

While the primary research focus for aminopiperidine scaffolds has been in pharmacology, their structural properties also suggest potential applications in materials science. The 4-aminopiperidine (B84694) motif can serve as a versatile building block, or monomer, for the synthesis of novel functional polymers. The presence of two distinct nitrogen atoms—the secondary amine within the ring (acylated in this specific compound) and the primary exocyclic amine—allows for controlled polymerization and cross-linking reactions. This could lead to the development of new materials with tailored properties, such as specialty polyamides or functional hydrogels, for a range of applications. However, the use of this compound specifically in this context is an emerging area that remains to be fully explored.

Enzyme Inhibitors and Receptor Ligands for Basic Biological Research

The this compound scaffold is a key component in molecules designed to interact with various enzymes and receptors, making it a valuable tool for probing their function and structure in a non-clinical research context.

Bacterial enzymes are critical targets for understanding pathogenesis and developing new antimicrobial strategies. mdpi.com One such enzyme is the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS). IdeS is a cysteine protease with a unique and high specificity for cleaving human IgG. nih.govnih.gov This cleavage helps the bacterium evade the host immune response. nih.gov

Due to its novel mechanism, IdeS represents a distinct family of cysteine proteases. nih.gov Research has shown that compounds based on a related 3-aminopiperidine scaffold can act as selective, noncovalent inhibitors of IdeS. researchgate.net This suggests that the 4-aminopiperidine core of this compound could also serve as a foundational structure for developing inhibitors against IdeS and other bacterial cysteine proteases. Such inhibitors are valuable research tools for studying enzyme kinetics, structure-activity relationships, and the role of these enzymes in bacterial virulence. nih.gov

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast number of physiological processes. nih.govyoutube.com Consequently, they are major subjects of biological research. nih.gov The aminopiperidine scaffold is a common feature in ligands targeting several GPCR subfamilies, including muscarinic and dopamine (B1211576) receptors.

Muscarinic Receptors: These acetylcholine (B1216132) receptors are crucial for modulating neuronal excitability and are studied extensively in neuroscience. nih.gov There are five subtypes (M1-M5), each linked to different G-proteins and signaling pathways. nih.govresearchgate.net The M1 receptor, for instance, is a key target in research on cognition and memory. nih.gov

Dopamine Receptors: Also divided into five subtypes (D1-D5), these receptors are central to motor control, reward, and cognition. nih.govmdpi.com The D2-like receptors (D2, D3, D4) typically couple to Gi/o proteins to inhibit adenylyl cyclase. nih.gov The basic nitrogen atom in piperidine-based ligands is often crucial for forming a key ionic bond with a conserved aspartate residue (Asp114 in the D2 receptor) in the receptor's binding pocket. mdpi.com

The structure of this compound makes it a plausible candidate for interaction with these receptors, serving as a starting point for developing selective ligands to probe receptor function, signaling, and pharmacology. nih.gov

| Receptor Family | Subtypes | Primary G-Protein Coupling | Key Biological Research Areas |

|---|---|---|---|

| Muscarinic Acetylcholine | M1, M3, M5 | Gq/11 | Cognition, memory, smooth muscle function. nih.gov |

| M2, M4 | Gi/o | Cardiac function, neuronal inhibition. nih.gov | |

| Dopamine | D1, D5 (D1-like) | Gs/olf | Stimulation of cAMP production, reward pathways. nih.gov |

| D2, D3, D4 (D2-like) | Gi/o | Inhibition of cAMP production, motor control, cognition. nih.gov |

Dipeptidyl Peptidase-4 (DPP4) is a serine protease that plays a key role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net Inhibitors of DPP4, known as gliptins, prevent this degradation, thereby prolonging the action of incretins. wikipedia.orgijpsjournal.com This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. nih.govijpsjournal.com

The 4-aminopiperidine structure is a cornerstone of many potent and selective DPP4 inhibitors. researchgate.net Therefore, this compound serves as a valuable model compound and synthetic precursor for mechanistic studies of DPP4 inhibition. Researchers can synthesize derivatives of this compound to investigate the specific molecular interactions within the enzyme's active site that are necessary for potent inhibition. These studies help in understanding the enzyme's substrate specificity and catalytic mechanism, contributing to the rational design of new chemical tools for metabolic research. ijpsjournal.com

| Step | Biological Process without Inhibitor | Effect of DPP4 Inhibitor |

|---|---|---|

| 1 | Food intake stimulates the release of incretin hormones (GLP-1, GIP). | Incretin hormones are released. |

| 2 | The DPP4 enzyme rapidly degrades active GLP-1 and GIP. nih.gov | The inhibitor blocks the active site of the DPP4 enzyme. |

| 3 | Inactivated incretins result in a short duration of action. | Levels of active GLP-1 and GIP increase and their action is prolonged. ijpsjournal.com |

| 4 | Modest stimulation of insulin release and suppression of glucagon. | Enhanced glucose-dependent insulin secretion and reduced glucagon release. wikipedia.orgijpsjournal.com |

Protein-Ligand Interaction Studies (e.g., with Serum Albumins)

The interaction of small molecules with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical area of study in biophysical chemistry. nih.govmdpi.com Serum albumins are the most abundant proteins in blood plasma and are known to bind a wide variety of endogenous and exogenous compounds, influencing their solubility, transport, and metabolism. nih.govnih.gov The binding of a ligand to albumin is governed by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. nanotheranosticlab.com

The structure of this compound suggests it could interact with serum albumins through several mechanisms. The N-propionyl group and the piperidine ring provide hydrophobic character, which could facilitate binding within the hydrophobic pockets of albumin, such as Sudlow's sites I and II. nih.govnanotheranosticlab.com The primary amino group and the carbonyl oxygen of the propionyl group are capable of forming hydrogen bonds with amino acid residues in the protein's binding sites. nih.gov

Studies on similar piperidine derivatives have shown specific interactions with serum albumins. For instance, research on 4-substituted derivatives of 2,2,6,6-tetramethyl piperidine-I-oxide (TMPO) demonstrated that their interaction with human serum albumin can induce significant conformational changes in the protein. nih.gov This suggests that the piperidine scaffold can play a direct role in modulating protein structure upon binding. The binding of acylated peptides to HSA has also been extensively studied, with the fatty acid chain significantly enhancing binding affinity. nih.gov By analogy, the propionyl group of this compound could contribute to its binding affinity for serum albumins.

The potential binding of this compound to serum albumin could be investigated using various biophysical techniques, as summarized in the table below.

| Biophysical Technique | Information Obtained | Potential Findings for this compound |

|---|---|---|

| Fluorescence Spectroscopy | Binding constants (Ka), number of binding sites (n), quenching mechanism. mdpi.com | Quantification of the binding affinity to serum albumin and insight into the proximity of the ligand to tryptophan or tyrosine residues. |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary structure of the protein upon ligand binding. nanotheranosticlab.com | Determination of whether the compound induces conformational changes in the α-helical content of serum albumin. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and Gibbs free energy). nanotheranosticlab.com | A complete thermodynamic profile of the interaction, revealing the driving forces behind the binding. |

| Molecular Docking | Prediction of binding modes and identification of key interacting amino acid residues. | A computational model of how the compound fits into the binding pockets of serum albumin. |

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. nih.gov The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field, with applications in materials science, nanotechnology, and biology. mdpi.com

This compound possesses key functional groups that could enable its participation in supramolecular self-assembly. The primary amino group (-NH2) is a strong hydrogen bond donor, while the carbonyl oxygen of the propionyl group is a hydrogen bond acceptor. This donor-acceptor capability could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through hydrogen bonding.

Research on structurally related piperazine (B1678402) derivatives has demonstrated their utility as building blocks for supramolecular hydrogen-bonded crystalline networks. These studies have shown that piperazine can form distinct supramolecular H-bonded networks with various co-formers, leading to the assembly of 2D layers or 3D networks. Given the structural similarities between piperidine and piperazine as six-membered nitrogen-containing heterocycles, it is plausible that this compound could exhibit similar self-assembly behavior.

| Functional Group | Potential Role in Self-Assembly | Type of Interaction |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen bond donor | N-H···O, N-H···N |

| Carbonyl Oxygen (C=O) | Hydrogen bond acceptor | C=O···H-N |

| Piperidine Ring | Steric influence and weak van der Waals interactions | Hydrophobic interactions |

| Tertiary Amine (N-propionyl) | Potential for weak hydrogen bond acceptance | C-H···N |

Ligands in Metal Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. researchgate.net The nitrogen atoms in piperidine and its derivatives are known to act as effective donor atoms for a wide range of metal ions.

This compound has two potential nitrogen donor atoms: the tertiary nitrogen of the piperidine ring and the primary nitrogen of the 4-amino group. This makes it a potential bidentate ligand, capable of forming a chelate ring with a metal center. The carbonyl oxygen of the propionyl group could also potentially participate in coordination, making the molecule a tridentate ligand in some cases.

Studies on piperidine-based ligands have shown their ability to form stable complexes with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). tsijournals.com For example, piperidinobenzyl semicarbazide, which contains a piperidine moiety, coordinates to these metals in a bidentate manner. tsijournals.com Similarly, other aminopiperidine-based ligands have been used to create Mn(II) complexes with an octahedral coordination environment. mdpi.com The coordination geometry of the resulting metal complexes (e.g., square-planar, tetrahedral, or octahedral) would depend on the nature of the metal ion, the stoichiometry of the reaction, and the steric and electronic properties of the ligand. researchgate.net

The table below summarizes the potential coordination behavior of this compound with various metal ions, based on studies of similar ligands.

| Metal Ion | Potential Coordination Number | Likely Geometry | Coordination Sites on Ligand |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square-planar or Distorted Octahedral | Piperidine N, Amino N |

| Ni(II) | 4 or 6 | Square-planar or Octahedral | Piperidine N, Amino N |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Piperidine N, Amino N |

| Zn(II) | 4 | Tetrahedral | Piperidine N, Amino N |

| Mn(II) | 6 | Octahedral | Piperidine N, Amino N, potentially Carbonyl O |

Q & A

Q. How can computational tools streamline retrosynthetic planning for derivatives?

- Methodological Answer : Use AI platforms (e.g., Pistachio, Reaxys):

- Template Relevance Scoring : Prioritize routes with high feasibility (e.g., aminopropanone + piperidine precursors).

- One-Step Synthesis Prediction : Identifies direct pathways (e.g., CDI-mediated urea formation) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.